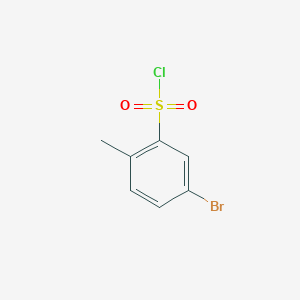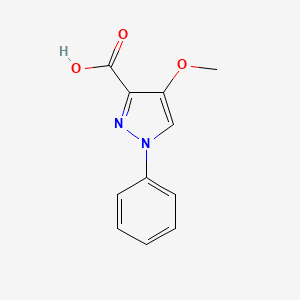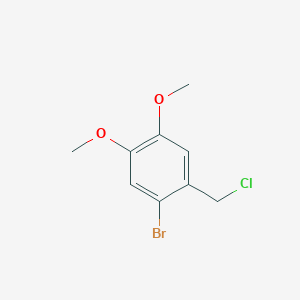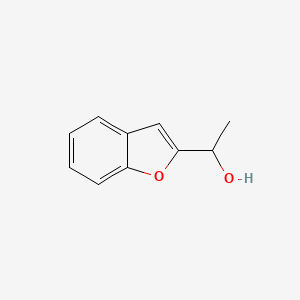![molecular formula C11H12N2OS B1276229 N-[3-(氨基羰基硫代)苯基]环丙烷甲酰胺 CAS No. 848369-77-7](/img/structure/B1276229.png)
N-[3-(氨基羰基硫代)苯基]环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
N-[3-(氨基羰基硫代)苯基]环丙烷甲酰胺: 是一种用于蛋白质组学研究的专业化学品 。其独特的结构,包括一个环丙烷环,使其成为研究蛋白质相互作用和功能的宝贵工具。
抗增殖剂合成
该化合物已用于抗增殖剂的合成。 通过将相关的羧酸与胺缩合,研究人员可以创建具有潜在生物活性的化合物,包括抑制细胞增殖.
NMDA 受体拮抗剂
环丙烷甲酰胺衍生物,包括 N-[3-(氨基羰基硫代)苯基]环丙烷甲酰胺,已被合成用于强效的 NMDA 受体拮抗剂。 这些在神经学研究中很重要,因为它们有可能调节神经活动,并可能具有治疗应用.
分子结构分析
该化合物的分子结构,以其环丙烷环为特征,在决定其反应性和与生物靶标的相互作用方面意义重大。 了解其结构有助于设计具有增强效力的类似物,用于各种生物应用.
化学反应研究
N-[3-(氨基羰基硫代)苯基]环丙烷甲酰胺的反应性特征使其能够进行各种化学反应。 这种多功能性在合成化学中至关重要,它可以用来创建高度立体选择性的环丙烷衍生物.
物理和化学性质分析
该化合物的物理和化学性质对于其表征至关重要。红外光谱、核磁共振和质谱等光谱数据用于确认其结构并评估其抗菌活性。 环丙烷环的存在由于其应变和反应性而赋予独特的化学性质.
构象分析和结构见解
使用 HF 和 DFT 等方法进行的理论研究已被用来了解 N-[3-(氨基羰基硫代)苯基]环丙烷甲酰胺衍生物的构象偏好。 这些研究对于设计具有特定生物活性的化合物至关重要.
抗菌活性评估
已对这种性质的合成化合物进行了抗菌活性评估。 它们的独特结构可能为开发抗菌剂提供新的途径.
作用机制
“N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide”, also known as ATSP-7041, is a drug candidate used in research for the treatment of cancer and infectious diseases. The specific mechanism of action is not provided in the search results.
生化分析
Biochemical Properties
N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of antiproliferative agents by condensing related carboxylic acids with amines. Additionally, its derivatives have been synthesized as NMDA receptor antagonists, which are crucial in neurological research for their potential to modulate neuroactivity.
Cellular Effects
N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide influences various cellular processes. It has been shown to inhibit cell proliferation, making it a potential candidate for cancer research. The compound also affects cell signaling pathways and gene expression, particularly in the context of NMDA receptor antagonism, which can modulate neuroactivity and potentially have therapeutic applications.
Molecular Mechanism
At the molecular level, N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide exerts its effects through binding interactions with biomolecules. Its cyclopropane ring structure is significant in determining its reactivity and interaction with biological targets. The compound’s derivatives act as NMDA receptor antagonists, inhibiting the receptor’s activity and thereby modulating neuroactivity.
Dosage Effects in Animal Models
The effects of N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide vary with different dosages in animal models. At lower doses, it may exhibit antiproliferative properties, while higher doses could potentially lead to toxic or adverse effects. Detailed studies on dosage thresholds and toxic effects are essential for understanding its safety and efficacy in animal models.
Metabolic Pathways
N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s unique structure allows it to participate in specific biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity.
Subcellular Localization
The subcellular localization of N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function.
属性
IUPAC Name |
N-(3-carbamothioylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-10(15)8-2-1-3-9(6-8)13-11(14)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQYNSJQHTZBFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209364 |
Source


|
| Record name | N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848369-77-7 |
Source


|
| Record name | N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848369-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)





![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)


![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)



![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)
